2,6-dimethylphenyl 4-chlorobenzenesulfonate
Overview
Description
2,6-Dimethylphenyl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of aryl sulfonate esters. These compounds are known for their versatility in organic synthesis and their bioactive properties. The compound has a molecular formula of C14H13ClO3S and a molecular weight of 296.77 g/mol .
Mechanism of Action
Target of Action
It’s structurally similar to amitraz, which targets the alpha-adrenergic receptors in the central nervous system .
Mode of Action
Amitraz, a structurally similar compound, acts as an alpha-adrenergic agonist, interacting with octopamine receptors of the central nervous system, and inhibiting monoamine oxidases and prostaglandin synthesis . This leads to overexcitation, paralysis, and death in insects .
Biochemical Pathways
It’s known that similar compounds can affect the alpha-adrenergic signaling pathway .
Pharmacokinetics
It’s known that similar compounds undergo n-acetylation and subsequent hydroxylation . These metabolic processes can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds can cause overexcitation, paralysis, and death in insects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-dimethylphenyl 4-chlorobenzenesulfonate. For instance, the compound’s reactivity can be influenced by the presence of iron, as seen in iron-catalyzed cross-coupling reactions . Additionally, thermal treatment can lead to the formation of new forms of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylphenyl 4-chlorobenzenesulfonate can be achieved through iron-catalyzed cross-coupling reactions. One common method involves the reaction of 2,6-dimethylphenyl magnesium bromide with 4-chlorobenzenesulfonyl chloride in the presence of an iron catalyst and urea ligands . The reaction typically proceeds under mild conditions, making it environmentally friendly and sustainable.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cross-coupling reactions using similar reagents and catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl 4-chlorobenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Cross-Coupling Reactions: Palladium or iron catalysts are employed along with organoboron reagents or Grignard reagents
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
2,6-Dimethylphenyl 4-chlorobenzenesulfonate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylphenyl 4-chlorobenzenesulfonate
- Naphthalen-2-yl 4-chlorobenzenesulfonate
Uniqueness
2,6-Dimethylphenyl 4-chlorobenzenesulfonate is unique due to its steric hindrance provided by the two methyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of sterically demanding molecules .
Properties
IUPAC Name |
(2,6-dimethylphenyl) 4-chlorobenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3S/c1-10-4-3-5-11(2)14(10)18-19(16,17)13-8-6-12(15)7-9-13/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHXRMTZKRAIEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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